Cas no 1783606-93-8 (3-Pyrrolidinemethanol, 3-(2-fluorophenyl)-)

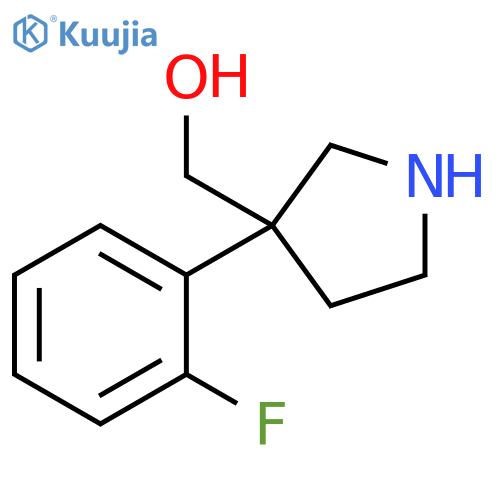

1783606-93-8 structure

商品名:3-Pyrrolidinemethanol, 3-(2-fluorophenyl)-

CAS番号:1783606-93-8

MF:C11H14FNO

メガワット:195.23336648941

CID:5253456

3-Pyrrolidinemethanol, 3-(2-fluorophenyl)- 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinemethanol, 3-(2-fluorophenyl)-

-

- インチ: 1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2

- InChIKey: AJXGVBUBYZSHBT-UHFFFAOYSA-N

- ほほえんだ: N1CCC(C2=CC=CC=C2F)(CO)C1

3-Pyrrolidinemethanol, 3-(2-fluorophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-376497-10.0g |

[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |

1783606-93-8 | 10.0g |

$8049.0 | 2023-03-02 | ||

| Enamine | EN300-376497-0.5g |

[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |

1783606-93-8 | 0.5g |

$1797.0 | 2023-03-02 | ||

| Enamine | EN300-376497-1.0g |

[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |

1783606-93-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-376497-0.05g |

[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |

1783606-93-8 | 0.05g |

$1573.0 | 2023-03-02 | ||

| Enamine | EN300-376497-5.0g |

[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |

1783606-93-8 | 5.0g |

$5429.0 | 2023-03-02 | ||

| Enamine | EN300-376497-0.1g |

[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |

1783606-93-8 | 0.1g |

$1648.0 | 2023-03-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082715-1g |

[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol |

1783606-93-8 | 95% | 1g |

¥9303.0 | 2023-04-07 | |

| Enamine | EN300-376497-0.25g |

[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |

1783606-93-8 | 0.25g |

$1723.0 | 2023-03-02 | ||

| Enamine | EN300-376497-2.5g |

[3-(2-fluorophenyl)pyrrolidin-3-yl]methanol |

1783606-93-8 | 2.5g |

$3670.0 | 2023-03-02 |

3-Pyrrolidinemethanol, 3-(2-fluorophenyl)- 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

1783606-93-8 (3-Pyrrolidinemethanol, 3-(2-fluorophenyl)-) 関連製品

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 503537-97-1(4-bromooct-1-ene)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 249916-07-2(Borreriagenin)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量